
2-bromo-5-methoxy-N-(pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-methoxy-N-(pyridin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 5-position, and a pyridin-4-yl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(pyridin-4-yl)benzamide typically involves the following steps:
Bromination: The starting material, 5-methoxybenzamide, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Coupling Reaction: The brominated intermediate is then coupled with pyridin-4-ylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-5-methoxy-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group or further oxidized to form a carbonyl group. Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Coupling Reactions: The pyridin-4-yl group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Applications De Recherche Scientifique
2-bromo-5-methoxy-N-(pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-5-methoxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-5-methoxy-N-(pyridin-2-yl)benzamide
- 2-bromo-5-methoxy-N-(pyridin-3-yl)benzamide
- 2-bromo-5-methoxy-N-(pyridin-5-yl)benzamide
Uniqueness
2-bromo-5-methoxy-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The position of the pyridinyl group can influence the compound’s binding affinity to molecular targets and its overall reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C13H11BrN2O2 |
|---|---|
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
2-bromo-5-methoxy-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-18-10-2-3-12(14)11(8-10)13(17)16-9-4-6-15-7-5-9/h2-8H,1H3,(H,15,16,17) |
Clé InChI |
KJISEGMAUYNWJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


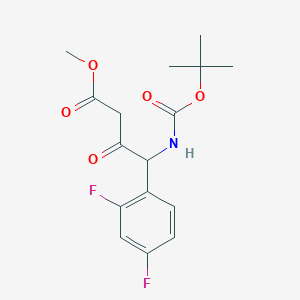
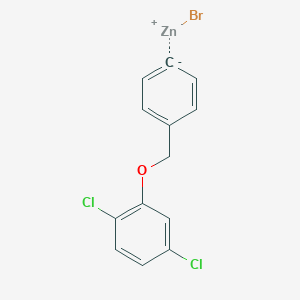


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
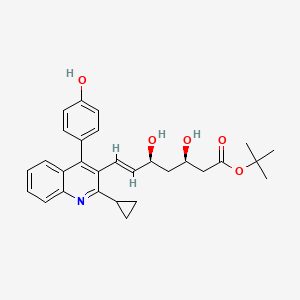
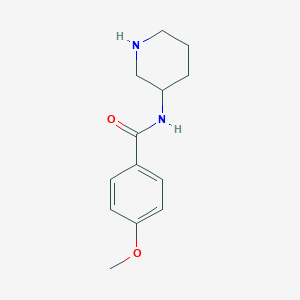
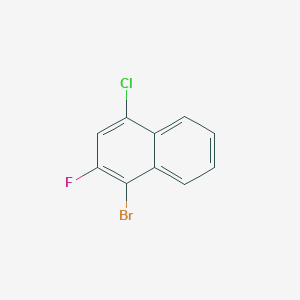
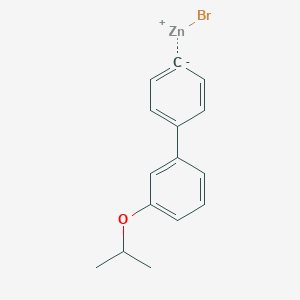

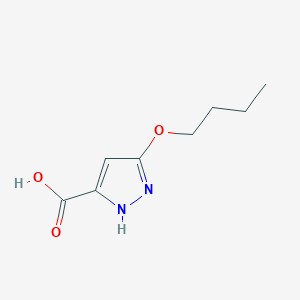

![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
